4-Ethylmorpholine

Catalog No.
S586285
CAS No.
100-74-3
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylmorpholine

CAS Number

100-74-3

Product Name

4-Ethylmorpholine

IUPAC Name

4-ethylmorpholine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3

InChI Key

HVCNXQOWACZAFN-UHFFFAOYSA-N

SMILES

CCN1CCOCC1

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
8.68 M
SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE
Solubility in water: miscible
Miscible

Synonyms

4-ethylmorpholine, N-ethylmorpholine, N-ethylmorpholine hydrochloride

Canonical SMILES

CCN1CCOCC1

Corrosion Inhibition

Studies have investigated the potential of N-Ethylmorpholine as a corrosion inhibitor for various metals, including mild steel, copper, and aluminum. Its effectiveness is attributed to its ability to form a protective film on the metal surface, hindering the interaction between the metal and corrosive agents.

Synthesis of Ionic Liquids

N-Ethylmorpholine can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation processes.

Pharmaceutical Applications

N-Ethylmorpholine exhibits various properties relevant to pharmaceutical research. It can act as a base for the synthesis of drugs and drug intermediates. Additionally, its potential as a drug carrier or delivery system is being explored due to its ability to improve the solubility and bioavailability of certain drugs [].

4-Ethylmorpholine is an organic compound with the molecular formula C₆H₁₃NO. It belongs to the class of morpholines, which are cyclic amines characterized by a morpholine ring. This compound features an ethyl group attached to the nitrogen atom of the morpholine structure, making it distinct from its parent compound, morpholine. 4-Ethylmorpholine is a colorless liquid with a faint amine-like odor and is soluble in water and organic solvents. Its chemical structure can be represented as follows:

text
O ||N—C—C—C| |C C

N-Ethylmorpholine is a flammable liquid with a moderate flash point. It is considered a mild irritant and can cause respiratory problems upon inhalation. Contact with skin or eyes can cause irritation [].

Here are some safety precautions to consider when handling N-Ethylmorpholine:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.
, primarily due to its nucleophilic nitrogen atom. Some notable reactions include:

  • Alkylation: It can undergo alkylation reactions with various alkyl halides to form more complex amines.
  • Acylation: The compound can react with acyl chlorides or anhydrides to form N-acyl derivatives.
  • Condensation Reactions: It can condense with carbonyl compounds to yield imines or enamines.

These reactions highlight its utility as a building block in organic synthesis.

Research indicates that 4-Ethylmorpholine exhibits biological activity, particularly in relation to its effects on human health. Some findings include:

  • Toxicity: It is classified as a hazardous substance that can cause skin burns and eye damage upon contact. Prolonged exposure may lead to organ damage .
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

4-Ethylmorpholine can be synthesized through several methods:

  • Alkylation of Morpholine: The most common method involves the alkylation of morpholine with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride.

    Reaction:
    text
    Morpholine + Ethyl Halide → 4-Ethylmorpholine
  • Reduction of 4-Ethoxybutanamide: Another method includes the reduction of 4-ethoxybutanamide using lithium aluminum hydride.

These methods allow for the production of 4-Ethylmorpholine in varying degrees of purity and yield.

4-Ethylmorpholine finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly for coupling reactions involving carboxylic acids and lactones .
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.
  • Industrial Uses: It is used in the formulation of coatings, adhesives, and rubber products due to its solvent properties.

Interaction studies involving 4-Ethylmorpholine focus on its reactivity with other chemicals and potential biological interactions:

  • Reactivity with Oxidizers: The compound reacts vigorously with strong oxidizing agents, posing fire and explosion hazards .
  • Biological Interactions: Studies on its toxicity indicate that it can affect human health through dermal absorption and inhalation exposure, necessitating safety precautions during handling .

4-Ethylmorpholine shares structural similarities with other morpholines and cyclic amines. Here are some comparable compounds:

CompoundStructureUnique Features
MorpholineC₄H₉NOParent compound; lacks ethyl substituent
N-MethylmorpholineC₅H₁₃NOMethyl group instead of ethyl
N-EthylmorpholineC₆H₁₃NOSimilar structure; different nitrogen substitution
2-MethylmorpholineC₅H₁₁NOMethyl group at the second position

Uniqueness of 4-Ethylmorpholine

What sets 4-Ethylmorpholine apart is its specific ethyl substitution at the nitrogen atom, which influences its chemical reactivity and biological properties compared to other morpholines. This unique feature enhances its solubility and reactivity profile, making it valuable in various synthetic applications.

Physical Description

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83°F .
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an ammonia-like odor.

Color/Form

COLORLESS LIQUID
Colorless liquid.

Boiling Point

280 to 282 °F at 760 mm Hg (NTP, 1992)
138.5 °C
138-139 °C @ 763 MM HG
138 °C
281°F

Flash Point

82 °F (NTP, 1992)
90 °F (32 °C) (OPEN CUP)
32 °C
(oc) 90°F

Vapor Density

4 (NTP, 1992) (Relative to Air)
4.0 (AIR= 1)
Relative vapor density (air = 1): 4.0

Density

0.916 at 68 °F (USCG, 1999)
0.8996 @ 20 °C/4 °C
Relative density (water = 1): 0.99
0.90

Odor

AMMONIACAL ODOR
Ammonia-like odor.

Melting Point

-81 °F (NTP, 1992)
-64.0 °C
-62.78 °C
-63 °C
-81°F

UNII

ECM0G991FQ

GHS Hazard Statements

Aggregated GHS information provided by 456 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 456 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 451 of 456 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (87.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (42.79%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (29.05%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (72.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (27.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (28.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.2 mm Hg at 68 °F (NTP, 1992)
5.03 mmHg
6.1 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 0.80
6 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

100-74-3

Wikipedia

N-ethylmorpholine

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF MORPHOLINE WITH DIETHYL SULFATE

General Manufacturing Information

Plastic material and resin manufacturing
Morpholine, 4-ethyl-: ACTIVE

Analytic Laboratory Methods

MATRIX: AIR; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH AQUEOUS SULFURIC ACID, GC. RANGE: 57-206 MG/CU M.

Storage Conditions

Store in a detached storehouse without any ignition source.

Dates

Modify: 2023-08-15

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